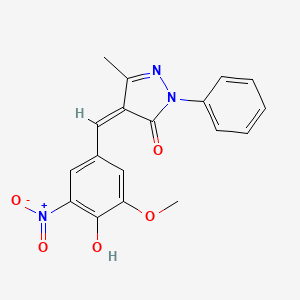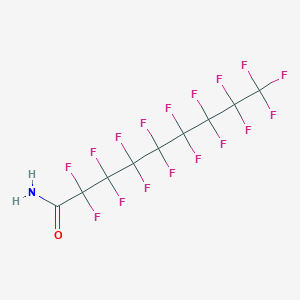![molecular formula C16H15N5O4 B11692486 2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a hydrazine moiety, a nitrophenyl group, and a pyridine ring
准备方法
2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈的合成通常涉及多个步骤,从制备中间化合物开始。一种常见的合成路线包括将 2-羟基-5-硝基苯甲醛与肼缩合,形成相应的腙。然后在特定条件下将此中间体与 4-(甲氧基甲基)-6-甲基吡啶-3-腈反应,得到最终产物。反应条件通常涉及在合适的溶剂(如乙醇或甲醇)中回流,并且可能需要使用催化剂或酸性/碱性条件来促进反应。
化学反应分析
2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈会发生各种化学反应,包括:
氧化: 羟基可以被氧化,形成相应的酮或醛。
还原: 硝基可以使用还原剂(如氢气在催化剂或金属氢化物的存在下)被还原成氨基。
取代: 肼基可以参与亲核取代反应,导致形成不同的衍生物。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺或硫醇)。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈具有多种科学研究应用:
化学: 它被用作合成更复杂有机分子的构建单元,以及配位化学中的配体。
生物学: 该化合物的独特结构使其能够与生物大分子相互作用,使其在研究酶抑制和蛋白质-配体相互作用方面有用。
工业: 由于其官能团可以进行进一步的化学修饰,因此它被用于开发先进材料,例如聚合物和染料。
作用机制
2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的肼基和硝基可以与活性位点形成氢键和静电相互作用,导致靶标活性被抑制或调节。所涉及的确切途径取决于所研究的特定生物系统和靶标。
相似化合物的比较
与 2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈类似的化合物包括:
- 2-(2-羟基-5-硝基亚苄基)苯并[b]噻吩-3-酮
- (E)-N′-(2-羟基-5-硝基亚苄基)噻吩-2-甲酰肼 这些化合物具有结构相似性,例如存在羟基和硝基,但它们的核心结构和取代基不同。2-[(2E)-2-(2-羟基-5-硝基亚苄基)肼基]-4-(甲氧基甲基)-6-甲基吡啶-3-腈的独特之处在于它将吡啶环与肼基连接起来,赋予了其独特的化学和生物学特性。
属性
分子式 |
C16H15N5O4 |
|---|---|
分子量 |
341.32 g/mol |
IUPAC 名称 |
2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N5O4/c1-10-5-12(9-25-2)14(7-17)16(19-10)20-18-8-11-6-13(21(23)24)3-4-15(11)22/h3-6,8,22H,9H2,1-2H3,(H,19,20)/b18-8+ |
InChI 键 |
LDZNHNLTHGZCTQ-QGMBQPNBSA-N |
手性 SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC |
规范 SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)



